1-(7-Chloro-1-benzofuran-2-yl)butan-1-one
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Overview
Description
1-(7-Chloro-1-benzofuran-2-yl)butan-1-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a benzofuran ring in the structure of this compound makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Another method involves proton quantum tunneling, which also results in high yield and minimal side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives, including 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one, often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields . This method is particularly useful for scaling up the production of these compounds for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(7-Chloro-1-benzofuran-2-yl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
1-(7-Chloro-1-benzofuran-2-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-1-benzofuran-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows the compound to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.
8-Methoxypsoralen: Another benzofuran derivative with similar applications to psoralen.
Angelicin: A benzofuran derivative with anti-cancer and anti-viral properties.
Uniqueness
1-(7-Chloro-1-benzofuran-2-yl)butan-1-one is unique due to the presence of the chloro group and the butanone side chain, which confer distinct chemical and biological properties. These structural features may enhance its biological activity and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11ClO2 |
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Molecular Weight |
222.67 g/mol |
IUPAC Name |
1-(7-chloro-1-benzofuran-2-yl)butan-1-one |
InChI |
InChI=1S/C12H11ClO2/c1-2-4-10(14)11-7-8-5-3-6-9(13)12(8)15-11/h3,5-7H,2,4H2,1H3 |
InChI Key |
DAQVAMWQGYUUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC2=C(O1)C(=CC=C2)Cl |
Origin of Product |
United States |
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